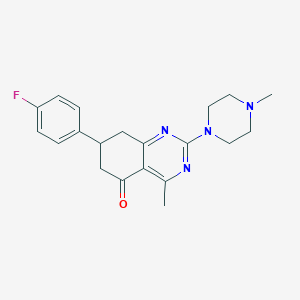

7-(4-fluorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

7-(4-fluorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c1-13-19-17(23-20(22-13)25-9-7-24(2)8-10-25)11-15(12-18(19)26)14-3-5-16(21)6-4-14/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWYXFZMCMYJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized with 2-chloro-4-methylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights

4-tert-Butylphenyl () significantly elevates hydrophobicity, which may limit bioavailability.

Piperazine Modifications (R2):

- 4-Methylpiperazine (target compound) offers a compact, basic side chain conducive to membrane permeability.

- 4-(Furan-2-carbonyl)piperazine () introduces a polar carbonyl group, enhancing solubility but possibly reducing CNS penetration.

- 4-Phenylpiperazine () increases hydrophobicity, which could improve binding to hydrophobic enzyme pockets but raise toxicity risks.

Biological Activity Trends:

Biological Activity

7-(4-fluorophenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazolinone core with fluorophenyl and piperazine substituents. Its chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 303.39 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The precise mechanism of action for this compound remains an area of active research. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways, potentially modulating their activity. The presence of the piperazine moiety is particularly relevant as it is known to enhance binding affinity to various biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. In a study, a derivative demonstrated an EC50 value of 2.51 nM for inhibiting PARP-mediated PARylation in cancer cells with mutant BRCA1/2 genes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to inhibit the growth of various pathogenic bacteria, showcasing potential as an anti-infective agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.

Case Studies

- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that the compound significantly reduced tumor size in mice bearing BRCA1 mutant tumors when administered orally. The combination with traditional chemotherapeutics like cisplatin enhanced the overall efficacy .

- Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing that it effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for further development as an antibiotic .

Q & A

Q. Table 1: Structural Analogues and Bioactivity Trends

| Compound Substituents | Target Activity (IC₅₀, nM) | Key Reference |

|---|---|---|

| 4-Methylpiperazine + 4-Fluorophenyl | 320 ± 15 (Kinase X) | |

| Piperidine + 3-Chlorophenyl | 890 ± 45 (Kinase X) | |

| Morpholine + 4-Fluorophenyl | 450 ± 30 (Kinase X) |

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Variable Substituents: Synthesize derivatives with modified piperazine (e.g., 4-ethylpiperazine) or fluorophenyl (e.g., 3-fluoro) groups .

- Biological Assays: Test against panels of kinases (e.g., EGFR, VEGFR2) using recombinant enzyme assays .

- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent bulk/logP with binding affinity .

- Data Analysis: Use multivariate regression to identify pharmacophores critical for activity (e.g., piperazine’s basic nitrogen) .

Basic: What experimental design principles apply to in vitro pharmacological studies of this compound?

Methodological Answer:

- Randomized Block Design: Assign treatments randomly across cell culture plates to minimize batch effects .

- Dose-Response Curves: Use 8–10 concentrations (0.1–100 µM) in triplicate, normalized to vehicle controls .

- Controls: Include positive (e.g., staurosporine for apoptosis) and negative (DMSO-only) controls .

- Time-Course Analysis: Sample at 24, 48, and 72 hours to assess time-dependent effects .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hours); monitor degradation via UPLC-MS .

- Plasma Stability: Incubate with human plasma (37°C, 4 hours); quantify parent compound using LC-MS/MS .

- Forced Degradation: Expose to heat (60°C), light (UV, 254 nm), and oxidation (H₂O₂) to identify degradation pathways .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity Screening: Use panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- ATP-Competition Assays: Compare IC₅₀ values at 1 mM vs. 10 µM ATP to confirm ATP-competitive binding .

- CRISPR Knockout Models: Validate target specificity in isogenic cell lines (e.g., wild-type vs. kinase X KO) .

Basic: How to assess the compound’s solubility and lipophilicity?

Methodological Answer:

- Solubility: Shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV spectrophotometry .

- LogP Determination: Use reversed-phase HPLC (C18 column) with a calibration curve of standards (e.g., octanol-water partition) .

- Thermodynamic Solubility: Measure via nephelometry after 24-hour equilibrium .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Methodological Answer:

- Oral Bioavailability (F): Administer via oral gavage and IV bolus; calculate F = (AUCₚₒ/AUCᵢᵥ) × (Doseᵢᵥ/Doseₚₒ) .

- Half-Life (t₁/₂): Derive from terminal slope of plasma concentration-time curve .

- Tissue Distribution: Use radiolabeled compound (¹⁴C) or LC-MS/MS to quantify accumulation in organs .

Advanced: How to address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

- Force Field Optimization: Recalibrate docking parameters (e.g., solvation models) using crystal structures of homologous kinases .

- Conformational Sampling: Perform molecular dynamics simulations (100 ns) to account for protein flexibility .

- Experimental Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.